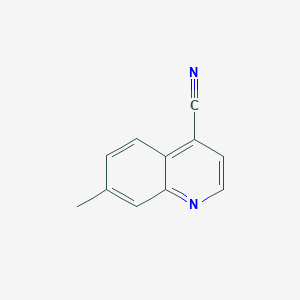

7-Methylquinoline-4-carbonitrile

Description

BenchChem offers high-quality 7-Methylquinoline-4-carbonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-Methylquinoline-4-carbonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

854864-06-5 |

|---|---|

Molecular Formula |

C11H8N2 |

Molecular Weight |

168.19 g/mol |

IUPAC Name |

7-methylquinoline-4-carbonitrile |

InChI |

InChI=1S/C11H8N2/c1-8-2-3-10-9(7-12)4-5-13-11(10)6-8/h2-6H,1H3 |

InChI Key |

IWISKXUDUOIEOM-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC2=NC=CC(=C2C=C1)C#N |

Origin of Product |

United States |

Foundational & Exploratory

Architectural and Synthetic Paradigms of 7-Methylquinoline-4-carbonitrile: A Technical Whitepaper

Introduction & Structural Rationale

In the landscape of medicinal chemistry and advanced organic synthesis, the quinoline scaffold remains one of the most privileged and versatile pharmacophores. 7-Methylquinoline-4-carbonitrile represents a highly functionalized iteration of this core, offering precise electronic and steric tuning for drug development and material science.

As a Senior Application Scientist, I approach this molecule not just as a static structure, but as a dynamic synthetic node. The architecture of 7-Methylquinoline-4-carbonitrile is defined by three critical domains:

-

The Quinoline Core: A heteroaromatic system that acts as a weak base, a hydrogen bond acceptor, and a planar lipophilic platform capable of π−π stacking with biological targets.

-

The 7-Methyl Group: Positioned on the carbocyclic ring, this moiety increases the overall lipophilicity (logP) of the molecule, enhancing cellular membrane permeability. Furthermore, it exerts a mild electron-donating effect via hyperconjugation, which subtly modulates the electron density of the aromatic system without introducing severe steric hindrance at the critical reactive sites.

-

The 4-Carbonitrile (Cyano) Group: A potent electron-withdrawing group (EWG) that significantly lowers the pKa of the endocyclic nitrogen. More importantly, the nitrile acts as a highly versatile synthetic handle. It can be selectively reduced to a primary amine, hydrolyzed to an amide or carboxylic acid, or reacted with azides to yield tetrazoles (classic carboxylic acid bioisosteres).

Physicochemical Profile

To establish a baseline for analytical and synthetic workflows, the foundational physicochemical properties of 7-Methylquinoline-4-carbonitrile are summarized in Table 1, grounded by commercial and chemical database standards .

Table 1: Quantitative Data & Physicochemical Properties

| Property | Value / Description |

| Chemical Name | 7-Methylquinoline-4-carbonitrile |

| CAS Registry Number | 854864-06-5 |

| Molecular Formula | C₁₁H₈N₂ |

| Molecular Weight | 168.20 g/mol |

| Structural Class | Heterocyclic / Substituted Quinoline |

| Key IR Absorptions (Expected) | ~2220 cm⁻¹ (C≡N stretch), ~1590 cm⁻¹ (C=N stretch) |

| Target m/z (GC-MS) | 168.20 [M]⁺ |

Mechanistic Pathways & Synthetic Methodologies

The synthesis of 4-cyanoquinolines has historically relied on the pre-functionalization of the quinoline core, generating significant stoichiometric waste. However, modern catalytic paradigms have shifted toward atom-economical C–H functionalization. Below, we dissect two distinct methodologies, explaining the causality behind the experimental design.

Regioselective Direct Oxidative C–H Cyanation (Catalytic)

Traditional nucleophilic cyanation requires halogenated substrates. To bypass this, Yamaguchi et al. developed a direct oxidative C–H cyanation utilizing vanadium-containing heteropoly acids (HPAs) .

Causality & Mechanism: Why use Vanadium-containing HPAs (e.g., H₇PV₄Mo₈O₄₀)? These catalysts provide dual functionality: acidic sites to activate the quinoline and redox-active vanadium centers to facilitate the oxidative coupling. Trimethylsilyl cyanide (TMSCN) is utilized as a safe, slow-release cyanide source. Molecular oxygen (O₂) serves as the terminal oxidant, regenerating the catalyst and making the cycle highly green. The remarkable regioselectivity for the C4 position (over the C2 position) is driven by the steric crowding of the bulky HPA framework and its coordinated solvent molecules, which physically block access to the C2 site.

Caption: Synthetic workflow for vanadium-catalyzed oxidative C-H cyanation.

Step-by-Step Protocol: Direct C-H Cyanation

-

Reaction Setup: In a specialized pressure tube, combine 7-methylquinoline (1.0 eq, e.g., 0.5 mmol) and the vanadium HPA catalyst H₇PV₄Mo₈O₄₀ (typically 5-10 mol%).

-

Reagent Addition: Add trimethylsilyl cyanide (TMSCN) (4.0 eq, 2.0 mmol). Caution: TMSCN is highly toxic and must be handled in a strictly ventilated fume hood.

-

Oxidative Atmosphere: Purge the vessel and backfill with molecular O₂ (1 atm). The O₂ acts as the terminal electron acceptor to re-oxidize the vanadium species.

-

Thermal Activation: Seal the tube and heat the vigorously stirred mixture to 100 °C for 24 hours. The thermal energy is required to overcome the activation barrier for C-H bond cleavage.

-

Self-Validating Analytical Check: Quench the reaction and analyze the crude mixture via GC-MS. The appearance of a dominant peak at m/z 168 confirms successful cyanation. ¹H NMR should confirm the disappearance of the C4 aromatic proton.

Transition-Metal Mediated Nucleophilic Cyanation (Stoichiometric)

For laboratories lacking specialized HPA catalysts, the classic Rosenmund-von Braun-type reaction remains the gold standard, utilizing 4-chloro-7-methylquinoline as the starting material .

Causality & Mechanism: The C4 position of the quinoline ring is inherently electrophilic due to the electron-withdrawing nature of the adjacent nitrogen. Copper(I) cyanide (CuCN) is employed because the Cu(I) center forms a π -complex with the aromatic ring, significantly lowering the activation energy for the nucleophilic substitution of the chloride ion by the cyanide nucleophile. N,N-Dimethylformamide (DMF) is the solvent of choice as its polar aprotic nature stabilizes the transition state and dissolves both the organic substrate and the inorganic salt.

Step-by-Step Protocol: Nucleophilic Cyanation

-

Reagent Mixing: In a flame-dried, nitrogen-flushed round-bottom flask, dissolve 4-chloro-7-methylquinoline (1.0 eq) in anhydrous DMF. Add CuCN (1.5 eq).

-

Reflux: Heat the mixture to reflux (~153 °C) under a nitrogen atmosphere for 12–18 hours.

-

Decomplexation Work-up: Cool the mixture to room temperature and pour it into an excess of concentrated aqueous ammonia. Why? Ammonia acts as a strong ligand, forming the soluble [Cu(NH₃)₄]²⁺ complex, effectively stripping the copper from the organic product and preventing emulsion formation during extraction.

-

Extraction & Purification: Extract the aqueous layer with ethyl acetate. Wash the organic layer extensively with brine to remove residual DMF, dry over anhydrous Na₂SO₄, and concentrate. Purify via silica gel chromatography.

-

Self-Validating Analytical Check: Perform FT-IR spectroscopy on the purified solid. A sharp, distinct absorption band at ~2220 cm⁻¹ validates the presence of the newly formed C≡N bond.

Table 2: Comparison of Synthetic Methodologies

| Methodology | Primary Reagents | Advantages | Limitations |

| Direct C-H Cyanation | TMSCN, O₂, V-HPA Catalyst | High atom economy; no pre-halogenation required; green oxidant. | Requires specialized polyoxometalate catalysts; handling of TMSCN. |

| Nucleophilic Cyanation | 4-Halo-7-methylquinoline, CuCN | Highly reliable; utilizes standard, inexpensive laboratory reagents. | Generates stoichiometric copper waste; requires harsh reflux conditions. |

Pharmacological Relevance & Downstream Applications

The 4-substituted quinoline scaffold is a cornerstone in the development of antimalarial therapeutics (e.g., chloroquine, mefloquine). The mechanism of action for these derivatives relies on their ability to infiltrate the acidic food vacuole of Plasmodium parasites. Once inside, they bind to toxic free heme (ferriprotoporphyrin IX)—a byproduct of host hemoglobin degradation—and prevent its biocrystallization into non-toxic hemozoin. The accumulation of free heme induces severe oxidative stress, ultimately leading to parasite death.

7-Methylquinoline-4-carbonitrile serves as an advanced intermediate in this space. The 4-carbonitrile group can be converted into an amidine or an amine, creating a basic center capable of protonation in the parasite's food vacuole, thereby driving drug accumulation via ion-trapping.

Caption: Mechanism of action for quinoline-based antimalarials via heme binding.

Conclusion

7-Methylquinoline-4-carbonitrile is far more than a simple heterocyclic building block; it is a strategically designed scaffold that bridges the gap between raw chemical feedstocks and complex active pharmaceutical ingredients (APIs). Whether synthesized via traditional transition-metal mediated nucleophilic substitution or cutting-edge, atom-economical oxidative C-H cyanation, this molecule provides researchers with a robust, highly functionalizable core. By understanding the causality behind its reactivity and the self-validating nature of its analytical profile, drug development professionals can leverage this compound to accelerate the discovery of next-generation therapeutics.

References

-

Yamaguchi, K., Xu, N., Jin, X., Suzuki, K., & Mizuno, N. (2015). "Regioselective direct oxidative C–H cyanation of quinoline and its derivatives catalyzed by vanadium-containing heteropoly acids." Chemical Communications, 51(49), 10034-10037. URL:[Link]

7-Methylquinoline-4-carbonitrile: Physicochemical Profiling, Molecular Weight Dynamics, and Synthetic Workflows

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Whitepaper

Executive Summary

In contemporary drug discovery, the quinoline scaffold represents a privileged pharmacophore, exhibiting a broad spectrum of biological activities ranging from antimalarial to anti-inflammatory properties[1]. Within this chemical space, 7-Methylquinoline-4-carbonitrile (CAS: 854864-06-5) serves as a critical N-heterocyclic building block[2]. The strategic placement of a methyl group at the 7-position and a carbonitrile moiety at the 4-position provides unique steric and electronic characteristics.

For medicinal chemists, the fundamental physicochemical properties of a starting material—most notably its molecular weight (MW)—dictate the trajectory of lead optimization. This technical guide explores the molecular weight dynamics of 7-Methylquinoline-4-carbonitrile, its application in rational drug design, and the validated experimental workflows required to functionalize this compound.

Physicochemical Profiling: The Significance of Molecular Weight

The molecular weight of a compound is not merely a static identifier; it is a predictive metric for pharmacokinetic viability. According to Lipinski’s Rule of Five, an orally active drug should generally possess a molecular weight of less than 500 Daltons.

The molecular formula for 7-Methylquinoline-4-carbonitrile is C₁₁H₈N₂ . Calculating the standard atomic weights (C ≈ 12.011, H ≈ 1.008, N ≈ 14.007) yields a precise molecular weight of 168.195 g/mol [3].

Causality in Rational Drug Design

Why is a molecular weight of ~168.20 g/mol highly advantageous? Starting a synthesis campaign with a low-molecular-weight core leaves approximately 330 Daltons of "molecular real estate" available for peripheral modifications before hitting the Lipinski threshold. This allows researchers to append lipophilic groups, solubilizing moieties, or target-binding pharmacophores without compromising the compound's theoretical bioavailability.

Quantitative Data Summary

| Chemical Attribute | Value / Specification |

| Chemical Name | 7-Methylquinoline-4-carbonitrile |

| CAS Registry Number | 854864-06-5[3] |

| Molecular Formula | C₁₁H₈N₂[2] |

| Molecular Weight | 168.195 g/mol [3] |

| Monoisotopic / Exact Mass | 168.0687 Da |

| Hydrogen Bond Donors | 0 |

| Hydrogen Bond Acceptors | 2 (Nitrile nitrogen, Quinoline nitrogen) |

Medicinal Chemistry: Functionalization and Pharmacophore Design

The carbonitrile group at the 4-position of the quinoline ring is highly versatile. In medicinal chemistry, nitriles are frequently converted into tetrazoles . A tetrazole ring acts as a bioisostere for a carboxylic acid.

The Causality of the Isosteric Replacement: Why convert the nitrile to a tetrazole? Carboxylic acids are often rapidly metabolized and can limit cellular permeability due to their charge at physiological pH. A tetrazole provides a similar pKa and spatial arrangement but offers significantly greater metabolic stability and enhanced oral absorption[4]. Because the initial molecular weight of 7-Methylquinoline-4-carbonitrile is only 168.20 g/mol , the addition of the tetrazole moiety (which adds ~43 Da net weight) results in an intermediate that is still well under 250 Da, preserving ideal drug-like properties.

Caption: Workflow from quinoline precursor to target API via tetrazole intermediate.

Experimental Protocols: Step-by-Step Tetrazole Transformation

To ensure a self-validating and reproducible system, the following protocol details the transformation of 7-Methylquinoline-4-carbonitrile into its corresponding 4-(1H-tetrazol-5-yl) derivative[4].

Experimental Rationale & Causality: Traditional tetrazole syntheses utilize sodium azide (NaN₃) and strong acids, which generate highly toxic and explosive hydrazoic acid (HN₃) in situ. To mitigate this severe safety risk and improve reaction yields, this protocol employs trimethylsilyl azide (TMSN₃) paired with a dibutyltin oxide (Bu₂SnO) catalyst. The organotin catalyst acts as a Lewis acid, activating the nitrile carbon and facilitating a concerted [3+2] cycloaddition with the azide, driving the reaction to completion without hazardous byproducts[4].

Step-by-Step Methodology

-

Reagent Preparation: In a flame-dried, round-bottom flask equipped with a magnetic stirrer, dissolve 7-Methylquinoline-4-carbonitrile (1.0 equivalent) in anhydrous toluene (approximately 2 mL per mmol of substrate).

-

Catalyst & Azide Addition: Add trimethylsilyl azide (TMSN₃, 2.0 equivalents) followed by the dibutyltin oxide catalyst (Bu₂SnO, 0.1 equivalents)[4].

-

Reflux: Attach a reflux condenser and heat the reaction mixture to reflux (approx. 110°C) under an inert argon atmosphere for 72–74 hours.

-

Reaction Monitoring: Monitor the reaction via TLC or LC-MS. The disappearance of the starting material mass peak (m/z 169.07 [M+H]⁺) indicates completion.

-

Workup: Cool the mixture to room temperature and concentrate in vacuo. Dissolve the resulting residue in methanol and reconcentrate to cleave the silyl group.

-

Purification: Partition the crude residue between ethyl acetate and a 10% aqueous sodium bicarbonate solution. Extract the aqueous phase, carefully acidify it with dilute HCl to precipitate the free tetrazole, and isolate via vacuum filtration[4].

Analytical Validation System

To guarantee the scientific integrity of the starting material and the success of subsequent reactions, the molecular weight and structural identity of 7-Methylquinoline-4-carbonitrile must be rigorously validated.

-

High-Resolution Mass Spectrometry (ESI-HRMS): Essential for confirming the exact molecular weight. The sample should exhibit a protonated molecular ion peak [M+H]⁺ at m/z 169.076 .

-

Fourier-Transform Infrared Spectroscopy (FT-IR): The presence of the carbonitrile group is definitively confirmed by a sharp, strong absorption band in the region of 2220–2230 cm⁻¹ , corresponding to the C≡N stretching vibration.

-

Nuclear Magnetic Resonance (¹H and ¹³C NMR): Utilized to map the proton environment, specifically confirming the singlet integration of the 7-methyl group (around δ 2.5 ppm) and the distinct aromatic splitting pattern of the quinoline core.

Caption: Analytical validation protocol for confirming molecular weight and structure.

References

-

MDPI. "4-(1H-Tetrazol-5-yl)-2-(p-tolyl)quinoline - MDPI." (Detailing the synthesis of tetrazoles from quinoline-4-carbonitriles). Molbank. Available at:[Link]

-

PubMed / Taylor & Francis. "A quinoline alkaloid rich Quisqualis indica floral extract enhances the bioactivity." (Discussing the biological relevance of quinoline-4-carbonitriles). National Library of Medicine. Available at:[Link]

Sources

Architectural Versatility of Quinoline Scaffolds: Mechanistic Insights into Biological Activity and Therapeutic Development

As a privileged pharmacophore in medicinal chemistry, the quinoline (benzo[b]pyridine) scaffold exhibits an extraordinary capacity for molecular recognition. Its planar, electron-deficient aromatic system facilitates robust π−π stacking and DNA intercalation, while the nitrogen heteroatom serves as a critical hydrogen bond acceptor and metal chelator. This technical guide deconstructs the biological activities of quinoline compounds, analyzing their mechanisms of action, quantitative efficacy, and the self-validating experimental workflows used to evaluate them.

Mechanistic Foundations of Quinoline Biological Activity

Antimalarial Activity: Disruption of Heme Detoxification

During the intraerythrocytic stage, Plasmodium falciparum digests host hemoglobin, releasing massive quantities of free heme (ferriprotoporphyrin IX)[1]. Because free heme is highly toxic to biological membranes, the parasite sequesters it by biocrystallizing it into an inert polymer known as hemozoin ( β -hematin) within its acidic digestive vacuole[2].

The lysosomotropic character of 4-aminoquinolines, such as chloroquine (CQ), allows them to enter the parasite via simple diffusion. Upon reaching the acidic digestive vacuole (pH ~4.7), the basic amine groups become protonated (CQ 2+ ), trapping the molecule inside the compartment[2]. Mechanistically, chloroquine does not merely sequester free heme in solution; rather, atomic force microscopy (AFM) reveals that it binds specifically to the molecularly flat {100} surfaces of growing hemozoin crystals[3]. This binding perturbs nucleation events and arrests layer generation and step advancement[1][3]. The resulting accumulation of the highly toxic CQ-heme complex disrupts membrane function, inducing oxidative stress and triggering parasite autodigestion[2].

Anticancer Activity: Topoisomerase Poisoning and Kinase Inhibition

In oncology, quinoline derivatives function as potent antiproliferative agents primarily through DNA intercalation and the inhibition of critical replication enzymes[4]. The planar quinoline nucleus inserts efficiently between DNA base pairs, structurally distorting the double helix.

A primary mechanism is the poisoning of Topoisomerase I and II[4]. During normal replication, Topoisomerase I (Top1) relaxes DNA supercoils by creating transient single-strand breaks, forming a Top1-DNA cleavage complex (Top1cc). Specific tailor-made quinoline derivatives (e.g., those bearing 1,3,4-oxadiazole and aminopropylamino side chains) intercalate at the cleavage site, trapping the Top1cc and preventing DNA religation[5]. When the replication fork collides with this trapped complex, it generates fatal double-strand breaks, driving the cancer cell into apoptosis[5].

Furthermore, quinoline hybrids have been engineered to inhibit oncogenic kinases. For example, derivatives containing an 8-hydroxyquinoline 7-carboxylic acid moiety act as potent inhibitors of PIM-1 kinase—an enzyme upregulated in numerous malignancies that phosphorylates substrates like c-Myc to drive cell cycle progression[4].

Agricultural and Antimicrobial Applications

Beyond human therapeutics, quinoline scaffolds are actively developed as agrochemical fungicides and bactericides. Halogenated and trifluoromethyl-substituted quinolines induce pronounced ultrastructural deformations in plant pathogens, compromising membrane integrity and elevating cellular permeability[6]. In antibacterial contexts, quinoline derivatives target bacterial DNA gyrase and topoisomerase IV, effectively halting bacterial DNA replication[7].

Quantitative Efficacy Data

To contextualize the potency of these scaffolds, the following table summarizes the quantitative efficacy of select quinoline derivatives across different biological targets.

| Compound / Derivative | Biological Target | Efficacy Metric | Therapeutic Context |

| Chloroquine | Hematin crystallization ({100} face) | ~2 μM (arrests layer generation) | Antimalarial[3] |

| Compound 28 | Human Topoisomerase I | IC 50 = 29 nM | Anticancer[5] |

| Compound 4d (Ursolic acid hybrid) | Cancer cell lines (HeLa, MDA-MB-231) | IC 50 = 0.08 - 0.34 μM | Anticancer[8] |

| Compound 6 | Xanthomonas citri (Xcc) | MIC = 0.078 mg/mL | Agricultural Pesticide[9] |

Systems Visualization

Caption: Mechanism of Chloroquine in the Plasmodium Digestive Vacuole.

Caption: Topoisomerase I Poisoning by Quinoline Derivatives.

Experimental Workflows & Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems, incorporating specific checkpoints to verify causality and experimental success.

Protocol 1: In Vitro β -Hematin Crystallization Inhibition Assay

Causality: This assay mimics the lipid-rich, acidic environment of the parasite's digestive vacuole. Acetate buffer provides the necessary pH (5.0), while a lipid catalyst (e.g., NP-40) facilitates the nucleation of β -hematin.

-

Stock Preparation: Dissolve hemin (porcine) in 0.1 M NaOH to a concentration of 2 mM. Prepare the quinoline test compound in DMSO.

-

Reaction Assembly: In a 96-well plate, combine 50 μL of hemin stock, 50 μL of the quinoline compound (at varying concentrations), and 100 μL of 0.5 M sodium acetate buffer (pH 5.0) containing 30 μM NP-40.

-

Incubation: Seal the plate and incubate at 37°C for 4 hours to allow for biocrystallization.

-

Quantification (Pyridine-Ferrochrome Method): Add 50 μL of a solution containing 50% (v/v) pyridine, 20% (v/v) acetone, and 0.2 M HEPES buffer (pH 7.4).

-

Validation Checkpoint: Pyridine specifically coordinates with unreacted soluble heme to form a pink/red complex (absorbance at 405 nm). β -hematin crystals remain insoluble and do not react. A highly red solution indicates successful inhibition of crystallization by the quinoline compound, whereas a clear supernatant (post-centrifugation) in the negative control validates that spontaneous crystallization occurred normally.

Protocol 2: Topoisomerase I DNA Cleavage Assay

Causality: Supercoiled plasmid DNA is used because its topological state is visibly altered by Top1. By trapping the cleavage complex, quinolines prevent the enzyme from religating the DNA, leaving it in a "nicked" open-circular state which migrates differently in an electric field.

-

Reaction Assembly: Mix 0.5 μg of supercoiled pBR322 plasmid DNA with 1 Unit of recombinant human Topoisomerase I in a cleavage buffer (10 mM Tris-HCl, pH 7.5, 50 mM KCl, 5 mM MgCl 2 , 0.1 mM EDTA, 15 μg/mL BSA).

-

Drug Intercalation: Add the quinoline derivative (e.g., 10–50 μM) and incubate the mixture at 37°C for 30 minutes.

-

Trapping & Digestion: Terminate the reaction by adding 1% SDS to denature the enzyme, thereby trapping the Top1cc. Add Proteinase K (50 μg/mL) and incubate at 50°C for 30 minutes to digest the Top1 protein, leaving the DNA strand permanently nicked.

-

Electrophoretic Separation: Resolve the DNA samples on a 1% agarose gel containing ethidium bromide (0.5 μg/mL) at 2 V/cm for 2 hours.

-

Validation Checkpoint: Under UV transillumination, the negative control (DNA alone) will migrate rapidly as a tight supercoiled band. The positive control (DNA + Top1) will show a ladder of relaxed topoisomers. A successful quinoline Top1 poison will yield a distinct, slow-migrating band corresponding to nicked, open-circular DNA, confirming the stabilization of the cleavage complex.

Conclusion & Future Perspectives

The quinoline scaffold remains a cornerstone of rational drug design. By fine-tuning the steric and electronic properties of the substitutions at the C-3, C-4, and C-6 positions, researchers can dictate whether the molecule acts as a crystal nucleation inhibitor in Plasmodium, a Topoisomerase poison in human malignancies, or a membrane-disrupting agent in agricultural pathogens. Future development will likely focus on overcoming efflux-mediated resistance mechanisms and enhancing the metabolic stability of these compounds for targeted delivery.

References

- Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy, ijmphs.com,

- Revealing Chloroquine's Antimalarial Mechanism: The Suppression of Nucleation Events during Heme to Hemozoin Transform

- Chloroquine, wikipedia.org,

- Mechanisms of hematin crystallization and inhibition by the antimalarial drug chloroquine, pnas.org,

- Full article: Design, synthesis, and anticancer evaluation of novel quinoline derivatives of ursolic acid with hydrazide, oxadiazole, and thiadiazole moieties as potent MEK inhibitors, tandfonline.com,

- Discovery and Mechanistic Study of Tailor-Made Quinoline Derivatives as Topoisomerase 1 Poison with Potent Anticancer Activity, acs.org,

- Quinoline Derivatives in Discovery and Development of Pesticides, acs.org,

- Novel quinoline derivatives as inhibitors of bacterial DNA gyrase and topoisomerase IV, nih.gov,

- Journal of Agricultural and Food Chemistry Vol. 72 No. 22, acs.org,

Sources

- 1. Revealing Chloroquine’s Antimalarial Mechanism: The Suppression of Nucleation Events during Heme to Hemozoin Transformation | bioRxiv [biorxiv.org]

- 2. Chloroquine - Wikipedia [en.wikipedia.org]

- 3. pnas.org [pnas.org]

- 4. ijmphs.com [ijmphs.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Novel quinoline derivatives as inhibitors of bacterial DNA gyrase and topoisomerase IV - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. tandfonline.com [tandfonline.com]

- 9. pubs.acs.org [pubs.acs.org]

The Quinoline Scaffold: A Privileged Core in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Legacy and Versatility of the Quinoline Scaffold

The quinoline scaffold, a bicyclic aromatic heterocycle formed by the fusion of a benzene and a pyridine ring, is a cornerstone of medicinal chemistry.[1] Its inherent structural features and the ability to be readily functionalized at multiple positions have made it a "privileged scaffold" in drug discovery.[2][3] This guide provides a comprehensive overview of the quinoline core's applications, from its historical significance in antimalarial therapy to its current prominence in oncology, infectious diseases, and neurotherapeutics. We will delve into the synthetic strategies, mechanisms of action, and structure-activity relationships that underpin the therapeutic success of quinoline-based drugs.

I. The Broad Therapeutic Spectrum of Quinoline Derivatives

The chemical versatility of the quinoline nucleus has given rise to a vast number of derivatives with a wide array of pharmacological activities.[4][5] This has led to the development of numerous clinically significant drugs.[1]

A. Anticancer Applications: A Multi-pronged Assault on Malignancy

Quinoline derivatives have emerged as a significant class of anticancer agents, exhibiting a variety of mechanisms to combat cancer cell proliferation and survival.[6][7] They can induce cell cycle arrest, apoptosis, inhibit angiogenesis, and disrupt cell migration.[8]

Mechanisms of Anticancer Action:

-

DNA Intercalation and Topoisomerase Inhibition: Many quinoline-based compounds exert their cytotoxic effects by intercalating into the DNA double helix, thereby interfering with DNA replication and transcription.[6][9] Some derivatives also act as topoisomerase "poisons," stabilizing the enzyme-DNA complex and leading to double-strand breaks.[6]

-

Kinase Inhibition: The quinoline scaffold is a common feature in many kinase inhibitors. For instance, certain derivatives have been shown to effectively inhibit Pim-1 kinase and Src kinase, which are often overexpressed in various cancers.[9]

-

Tubulin Polymerization Inhibition: Some quinoline derivatives can disrupt the formation of microtubules, essential components of the cytoskeleton involved in cell division, leading to mitotic arrest and apoptosis.[7]

-

Proteasome Inhibition: The ubiquitin-proteasome system is crucial for protein degradation and is a validated target in cancer therapy. Certain quinoline-copper complexes have been shown to act as proteasome inhibitors.[7]

Key Anticancer Quinoline Drugs:

A number of quinoline-based drugs have been approved by the FDA for the treatment of various cancers.[10][11]

| Drug Name | Target(s) | Approved Indications |

| Cabozantinib | c-MET, VEGFR2 | Advanced renal cell carcinoma, medullary thyroid carcinoma[12] |

| Lenvatinib | VEGFR, FGFR, PDGFR, KIT, RET | Differentiated thyroid cancer, advanced renal cell carcinoma, hepatocellular carcinoma[10] |

| Bosutinib | Src, Abl | Chronic myeloid leukemia[10] |

| Neratinib | HER2, EGFR | HER2-positive breast cancer[10] |

| Capmatinib | MET | Metastatic non-small cell lung cancer with MET exon 14 skipping[10] |

B. Antimalarial Agents: The Historical Cornerstone

The story of quinoline in medicine is inextricably linked to the fight against malaria. Quinine, an alkaloid extracted from the bark of the Cinchona tree, was the first effective treatment for this devastating disease.[10] This paved the way for the synthesis of numerous quinoline-based antimalarials, including chloroquine, amodiaquine, and mefloquine.[13]

Mechanism of Antimalarial Action:

The primary mechanism of action for many quinoline antimalarials involves the disruption of heme detoxification in the malaria parasite, Plasmodium falciparum.[14][15] The parasite digests hemoglobin in its acidic food vacuole, releasing toxic heme. The parasite normally detoxifies this heme by polymerizing it into hemozoin. Quinoline derivatives are thought to accumulate in the food vacuole and inhibit this polymerization process, leading to a buildup of toxic heme and parasite death.[14][15]

C. Antibacterial and Antifungal Applications: Combating Microbial Resistance

The emergence of multidrug-resistant microbial pathogens has created an urgent need for new antimicrobial agents.[16] Quinoline derivatives have long been a focus in this area due to their potent and broad-spectrum activity.[16][17] The antimicrobial efficacy of these compounds is typically quantified by determining the Minimum Inhibitory Concentration (MIC).[16]

Mechanism of Antimicrobial Action:

A primary target for quinolone antibacterials is DNA gyrase (a type II topoisomerase) and topoisomerase IV, enzymes essential for bacterial DNA replication, repair, and recombination.[16] By inhibiting these enzymes, quinolones prevent the bacterial cell from dividing and ultimately lead to cell death.

Representative Antibacterial and Antifungal Activity of Quinoline Derivatives:

| Compound/Derivative | Staphylococcus aureus (MIC in µg/mL) | Escherichia coli (MIC in µg/mL) | Candida albicans (MIC in µg/mL) |

| Compound 2 | 3.12 | 6.25 | - |

| Compound 6 | 3.12 | 3.12 | - |

| Compound 4 | 6.25 | 12.5 | - |

| Ciprofloxacin (Ref.) | 12.5 | - | - |

| Fluconazole (Ref.) | - | - | - |

Data compiled from various sources.[16][17]

D. Neuroprotective Applications: A New Frontier in Neurodegenerative Diseases

Quinoline derivatives are being increasingly investigated for their potential in treating neurodegenerative diseases like Alzheimer's disease.[18][19] Their multifaceted mechanisms of action make them attractive candidates for these complex disorders.

Mechanisms in Neuroprotection:

-

Cholinesterase Inhibition: Some quinoline derivatives have been shown to be selective inhibitors of acetylcholinesterase (AChE), an enzyme that breaks down the neurotransmitter acetylcholine.[19] This can help to improve cognitive function in Alzheimer's patients.[20]

-

Metal Chelation: The accumulation of metal ions like copper, zinc, and iron in the brain has been implicated in the pathogenesis of Alzheimer's disease. Quinoline derivatives with metal-chelating properties can help to restore metal homeostasis.[21][22]

-

Antioxidant and Anti-inflammatory Activity: Oxidative stress and neuroinflammation are key features of neurodegenerative diseases. Certain quinoline-based compounds have demonstrated antioxidant and anti-inflammatory effects.[18]

II. Synthesis of the Quinoline Scaffold: Classical and Modern Approaches

The construction of the quinoline ring system can be achieved through a variety of synthetic methods, ranging from classical named reactions to modern multicomponent reactions.[23][24]

Classical Synthetic Routes:

-

Skraup Synthesis: This involves the reaction of aniline with glycerol, sulfuric acid, and an oxidizing agent.[24]

-

Friedländer Synthesis: This is the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group.[1][24]

-

Combes Synthesis: This method involves the condensation of an aniline with a 1,3-dicarbonyl compound.[24][25]

Experimental Protocol: Friedländer Synthesis of a 2-Substituted Quinoline Derivative

Objective: To synthesize a 2-substituted quinoline derivative via the Friedländer annulation.

Materials:

-

2-aminobenzaldehyde (1 equivalent)

-

Ethyl acetoacetate (1.1 equivalents)

-

Ethanol

-

Piperidine (catalytic amount)

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Thin Layer Chromatography (TLC) plate and chamber

-

Silica gel for column chromatography

Procedure:

-

To a solution of 2-aminobenzaldehyde in ethanol, add ethyl acetoacetate.

-

Add a catalytic amount of piperidine to the reaction mixture.

-

Reflux the mixture for 4-6 hours, monitoring the progress of the reaction by TLC.

-

Upon completion, cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane:ethyl acetate).

-

Characterize the purified product by spectroscopic methods (¹H NMR, ¹³C NMR, MS).

Caption: Workflow for the Friedländer synthesis of quinoline derivatives.

III. Structure-Activity Relationships (SAR): Tailoring Activity Through Chemical Modification

The biological activity of quinoline derivatives can be significantly influenced by the nature and position of substituents on the quinoline ring.[23][26] Understanding these structure-activity relationships is crucial for the rational design of more potent and selective drug candidates.

-

Position 4: The 4-aminoquinoline scaffold is a key feature of many antimalarial drugs. The nature of the side chain at this position is critical for activity and can influence drug resistance.[27]

-

Position 7: In many 4-aminoquinoline antimalarials, a chlorine atom at the 7-position is essential for optimal activity.[27]

-

Positions 2 and 4: 2,4-disubstituted quinoline derivatives have shown promise as anticancer agents through various mechanisms.[6]

-

Position 3: The presence of a substituent at the 3-position of the quinoline ring has been found to be critical for the antagonist potency of certain α2C-adrenoceptor antagonists.[28][29]

IV. Pharmacokinetics and Drug-Metabolism Considerations

The pharmacokinetic properties of quinoline derivatives can vary significantly depending on their chemical structure.[30][31] Factors such as oral bioavailability, serum protein binding, volume of distribution, and routes of elimination are important considerations in drug development.[30][31] For example, the oral bioavailability of many quinolones is generally good but can be reduced by co-administration with antacids containing magnesium or aluminum.[30]

Caption: Key pharmacokinetic considerations for quinoline-based drugs.

V. Future Perspectives and Conclusion

The quinoline scaffold continues to be an inexhaustible source of inspiration for medicinal chemists.[32] Its remarkable versatility and broad range of biological activities ensure its continued relevance in the development of new therapeutic agents.[2][33] Future research will likely focus on the development of novel quinoline hybrids, combining the quinoline core with other pharmacophores to create dual-acting molecules that can overcome drug resistance and improve therapeutic outcomes.[23][26] The ongoing exploration of the vast chemical space around the quinoline nucleus, guided by a deeper understanding of its mechanisms of action and structure-activity relationships, promises to yield the next generation of innovative medicines.

References

- Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. (n.d.). Google Books.

- Exploring Quinoline Derivatives: Their Antimalarial Efficacy and Structural Features. (n.d.). Google Books.

- Jain, S., Chandra, V., Jain, P. K., Pathak, K., Pathak, D., & Vaidya, A. (2016). Comprehensive review on current developments of quinoline-based anticancer agents. Arabian Journal of Chemistry.

- From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. (2023). Oriental Journal of Chemistry, 39(3).

- Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine. (n.d.). Frontiers.

- Quinoline as a privileged scaffold in modern drug discovery: Structural versatility, molecular targeting, and multidomain therapeutic potential. (2026).

- Chandra, D., Sachin, S., Rav, S., & Sharma, U. (2025). Quinoline-Based FDA-Approved Drugs: Synthetic Route and Clinical Uses. Synlett, 36, 2537–2552.

- Wolfson, J. S., & Hooper, D. C. (1989). Pharmacokinetics of quinolones: newer aspects. Reviews of infectious diseases, 11 Suppl 5, S960–S968.

- Investigating the antibacterial and antifungal activity of quinoline derivatives. (n.d.). Benchchem.

- Structure-activity relationships in quinoline Reissert derivatives with HIV-1 reverse transcriptase inhibitory activity. (n.d.).

- Structural modifications of quinoline-based antimalarial agents: Recent developments. (n.d.). Google Books.

- Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine. (n.d.). PMC.

- Structure−Activity Relationship of Newly Synthesized Quinoline Derivatives for Reversal of Multidrug Resistance in Cancer. (n.d.). Journal of Medicinal Chemistry - ACS Publications.

- therapeutic significance of quinoline derivatives as antimicrobial agents. (2025).

- Heterocyclic Quinoline Derivatives as Innovative Neuroprotective Agents for Alzheimer's Disease. (n.d.). PMC.

- Antimalarial Drugs with Quinoline Nucleus and Analogs. (2023). IntechOpen.

- (PDF) Anticancer Activity of Quinoline Derivatives; An Overview (2022). (n.d.). SciSpace.

- Wassila, S., Boukli-Hacene, F., Merad, M., & Ghalem, S. (2020).

- Quinoline Derivatives: A Comprehensive Technical Guide for Medicinal Chemistry. (n.d.). Benchchem.

- Structure−Activity Relationship of Quinoline Derivatives as Potent and Selective α2C-Adrenoceptor Antagonists. (2006).

- Sharma, A., Kumar, V., & Kumar, P. (2021). Quinolines, a perpetual, multipurpose scaffold in medicinal chemistry. Bioorganic chemistry, 111, 104863.

- Quinoline-Based FDA-Approved Drugs: Synthetic Route and Clinical Uses. (n.d.). Thieme.

- Comprehensive Review on Current Developments of Quinoline-Based Anticancer Agents. (2016).

- Bharti, A., Bijauliya, R. K., Yadav, A., & Suman. (2022). The Chemical and Pharmacological Advancements of Quinoline: A Mini Review. Journal of Drug Delivery and Therapeutics, 12(4), 183-191.

- Quinolines and Quinolones as Antibacterial, Antifungal, Anti-virulence, Antiviral and Anti-parasitic Agents. (n.d.). PubMed.

- Recent advancement in the synthesis of quinoline derivatives via multicomponent reactions. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing).

- Mathew, B., Mathew, G. E., & Joy, F. (2020). Recent update on antibacterial and antifungal activity of quinoline scaffolds. Archiv der Pharmazie, 353(12), e2000215.

- Exploring Quinoline Derivatives: Their Antimalarial Efficacy and Structural Features. (2025).

- Quinoline: An Attractive Scaffold in Drug Design. (2021). Bentham Science Publishers.

- Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study. (2023). Taylor & Francis.

- Design, Synthesis and Biological Evaluation of Some Novel Quinoline Derivatives as Antimalarial Agents. (2016). MDPI.

- Al-Nabulsi, S., Van der Veen, C., Boezel, R., DeGroot, M. J., & Wikstrom, H. V. (2006). Structure-activity relationship of quinoline derivatives as potent and selective alpha(2C)-adrenoceptor antagonists. Journal of medicinal chemistry, 49(21), 6331–6341.

- Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. (2025). RSC Advances (RSC Publishing).

- Annotated Review on Various Biological Activities of Quinoline Molecule. (2022). Biointerface Research in Applied Chemistry, 13(2), 143.

- WO2016183578A1 - Quinoline derivatives for diagnosis and treatment of alzheimer's disease. (2016).

- Synthesis, Reactions and Medicinal Uses of Quinoline. (n.d.). Pharmaguideline.

- Quinolin-4-ones: Methods of Synthesis and Applic

- Structure Activity Relationship of 4 Amino Quinoline Chloroquine | Antimalarial Medicinal Chemistry. (2025). YouTube.

- Quinoline–sulfonamides as a multi-targeting neurotherapeutic for cognitive decline: in vitro, in silico studies and ADME evaluation of monoamine oxidases and cholinesterases inhibitors. (2024). RSC Publishing.

- synthesis of quinoline derivatives and its applications. (n.d.). PPTX - Slideshare.

- Quinoline Fluorescent Probes for Zinc – from Diagnostic to Therapeutic Molecules in Treating Neurodegenerative Diseases. (2018). Bentham Science Publishers.

- FDA-approved quinoline-based drugs. (n.d.).

- Quinoline-Based FDA-Approved Drugs: Synthetic Route and Clinical Uses. (2025).

- Lode, H., Höffken, G., Boeckh, M., Deppermann, N., Borner, K., & Koeppe, P. (1990). Quinolone pharmacokinetics and metabolism. The Journal of antimicrobial chemotherapy, 26 Suppl B, 41–49.

- (PDF) Pharmacodynamics of Quinolones. (n.d.). ResearchGate.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. orientjchem.org [orientjchem.org]

- 3. Quinolines, a perpetual, multipurpose scaffold in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. jddtonline.info [jddtonline.info]

- 5. benthamdirect.com [benthamdirect.com]

- 6. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]

- 7. scispace.com [scispace.com]

- 8. researchgate.net [researchgate.net]

- 9. ijmphs.com [ijmphs.com]

- 10. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 11. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 12. researchgate.net [researchgate.net]

- 13. Antimalarial Drugs with Quinoline Nucleus and Analogs | IntechOpen [intechopen.com]

- 14. Exploring Quinoline Derivatives: Their Antimalarial Efficacy and Structural Features - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. researchgate.net [researchgate.net]

- 18. Heterocyclic Quinoline Derivatives as Innovative Neuroprotective Agents for Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 19. walshmedicalmedia.com [walshmedicalmedia.com]

- 20. Quinoline–sulfonamides as a multi-targeting neurotherapeutic for cognitive decline: in vitro , in silico studies and ADME evaluation of monoamine oxid ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05501A [pubs.rsc.org]

- 21. WO2016183578A1 - Quinoline derivatives for diagnosis and treatment of alzheimer's disease - Google Patents [patents.google.com]

- 22. benthamdirect.com [benthamdirect.com]

- 23. Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]

- 25. synthesis of quinoline derivatives and its applications | PPTX [slideshare.net]

- 26. Frontiers | Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine [frontiersin.org]

- 27. m.youtube.com [m.youtube.com]

- 28. pubs.acs.org [pubs.acs.org]

- 29. Structure-activity relationship of quinoline derivatives as potent and selective alpha(2C)-adrenoceptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 30. Pharmacokinetics of quinolones: newer aspects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 31. academic.oup.com [academic.oup.com]

- 32. Quinolines and Quinolones as Antibacterial, Antifungal, Anti-virulence, Antiviral and Anti-parasitic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 33. researchgate.net [researchgate.net]

7-Methylquinoline-4-carbonitrile: A Strategic Scaffold in Advanced Drug Discovery

Executive Summary and Structural Logic

In the landscape of heterocyclic medicinal chemistry, quinoline derivatives occupy a privileged space due to their diverse pharmacological profiles, ranging from antimalarial to targeted kinase inhibition. 7-Methylquinoline-4-carbonitrile (CAS: 854864-06-5) serves as a highly versatile, bifunctional building block.

As a Senior Application Scientist, I approach this molecule not merely as a chemical intermediate, but as a strategic scaffold. The 7-methyl group provides a weak electron-donating effect (+I) that fine-tunes the lipophilicity and metabolic stability of the quinoline core. Conversely, the 4-carbonitrile group is a strong electron-withdrawing moiety (-M, -I) that activates the C4 position for downstream nucleophilic additions or serves as a direct precursor to carboxylic acid bioisosteres (e.g., tetrazoles) and bioactive amines. Understanding this "push-pull" electronic relationship is critical for rational drug design.

Table 1: Physicochemical & Structural Profiling

To establish a baseline for synthetic planning, the quantitative physicochemical parameters of 7-Methylquinoline-4-carbonitrile are summarized below, validated by chemical database literature (1[1], 2[2]).

| Parameter | Value / Description | Strategic Implication |

| Chemical Formula | C₁₁H₈N₂ | Defines the core mass for MS identification. |

| Molecular Weight | 168.198 g/mol | Low molecular weight allows for extensive derivatization without violating Lipinski's Rule of 5. |

| LogP (Predicted) | ~2.1 - 2.4 | Optimal starting lipophilicity for oral bioavailability. |

| Hydrogen Bond Donors | 0 | Enhances membrane permeability. |

| Hydrogen Bond Acceptors | 2 (Nitrile, Quinoline N) | Facilitates target protein binding (e.g., hinge region of kinases). |

| Electronic Nature | Polarized (Dipole moment directed toward C4-CN) | Enables halogen bonding in supramolecular crystal engineering (3[3]). |

Synthetic Methodologies & Experimental Causality

The synthesis of 7-methylquinoline-4-carbonitrile is typically achieved via the cyanation of 4-chloro-7-methylquinoline. The choice of cyanation method is dictated by the need to balance yield, safety, and scalability.

Table 2: Comparative Cyanation Strategies

| Method | Reagents | Yield | Causality & Application Notes |

| Rosenmund-von Braun | CuCN, NMP, 200°C | 40-55% | Harsh conditions; often leads to degradation. Avoided for sensitive substrates. |

| Pd-Catalyzed Cyanation | Zn(CN)₂, Pd₂(dba)₃, dppf, DMF, 120°C | 85-95% | Preferred. The bidentate dppf ligand prevents catalyst deactivation. Zn(CN)₂ provides a slow release of cyanide, preventing catalyst poisoning. |

Protocol 1: Palladium-Catalyzed Cyanation (Self-Validating Workflow)

Objective: Synthesize 7-methylquinoline-4-carbonitrile from 4-chloro-7-methylquinoline.

Causality of Reagents: We utilize Zinc Cyanide (Zn(CN)₂) rather than Sodium Cyanide (NaCN) because Zn(CN)₂ is less soluble in DMF, ensuring a low steady-state concentration of dissolved cyanide ions. This prevents the irreversible poisoning of the Palladium catalyst, a common failure point in cross-coupling cyanations.

Step-by-Step Procedure:

-

Preparation: In an oven-dried Schlenk flask under an argon atmosphere, charge 4-chloro-7-methylquinoline (1.0 equiv, 10 mmol), Zn(CN)₂ (0.6 equiv, 6 mmol), Pd₂(dba)₃ (0.02 equiv, 2 mol%), and dppf (0.04 equiv, 4 mol%).

-

Solvent Addition: Add anhydrous DMF (30 mL). The choice of DMF is critical due to its high boiling point and ability to solubilize the intermediate Pd-complexes.

-

Reaction: Heat the mixture to 120°C for 12 hours.

-

In-Process Control (Validation): Monitor via TLC (Hexane/EtOAc 3:1). The starting material (higher Rf) should completely disappear, replaced by a highly UV-active spot (lower Rf).

-

Workup: Cool to room temperature. Quench carefully with 5% aqueous ammonia (50 mL) to complex excess zinc and unreacted cyanide. Extract with EtOAc (3 x 50 mL). Wash the combined organic layers with brine (5 x 50 mL) to completely remove DMF.

-

Purification: Dry over anhydrous Na₂SO₄, concentrate in vacuo, and purify via silica gel chromatography.

-

Analytical Validation: Confirm product via ¹³C NMR. The defining validation point is the appearance of the nitrile carbon signal at approximately 116.5 ppm , and the shift of the C4 aromatic carbon.

Caption: Synthetic workflow from 4-chloro precursor to the core nitrile, and subsequent bioactive derivatizations.

Downstream Derivatization in Medicinal Chemistry

The true value of 7-methylquinoline-4-carbonitrile lies in its derivatization. Two primary pathways dominate current drug discovery efforts:

Tetrazole Bioisosteres (Losartan-like Modifications)

The nitrile group can be converted into a 1H-tetrazole, which acts as a lipophilic bioisostere of a carboxylic acid. This modification provides greater metabolic stability and increased membrane permeability while maintaining the required acidic proton for target engagement, a strategy well-documented in the synthesis of angiotensin II receptor antagonists (4[4]).

Protocol 2: Tetrazole Synthesis (Self-Validating)

-

Reaction: Dissolve 7-methylquinoline-4-carbonitrile (5 mmol) in anhydrous toluene (20 mL). Add Azidotrimethylsilane (TMSN₃, 15 mmol) and Dibutyltin oxide (Bu₂SnO, 0.5 mmol, 10 mol%) as a catalyst.

-

Causality: Bu₂SnO activates the nitrile carbon, making it highly susceptible to the [3+2] cycloaddition with the azide. Toluene allows for the high reflux temperatures (~110°C) required to overcome the activation energy barrier of the cycloaddition.

-

Execution: Reflux for 24 hours.

-

Workup & Validation: Cool the mixture and concentrate. Dissolve the residue in methanol to cleave the TMS group, then precipitate the product using dilute HCl. The analytical validation requires ¹H NMR: look for the disappearance of the sharp nitrile-adjacent aromatic protons and the emergence of a highly deshielded, broad tetrazole N-H proton at ~15.5 - 16.5 ppm .

Reduction to Bioactive Amines

Reduction of the carbonitrile yields quinoline-4-methylamines. Recent literature highlights that such catalytic modifications of quinoline-carbonitriles produce compounds with significantly enhanced anti-inflammatory and antioxidant bioactivities (5[5]). This is typically achieved via catalytic hydrogenation (H₂, Pd/C) in acidic methanol to prevent secondary amine formation.

Biological Mechanisms & Target Engagement

Quinoline derivatives derived from the 4-carbonitrile scaffold exhibit profound effects on innate immune pathways. A critical mechanism of action for these derivatives is the allosteric inhibition of the NLRP3 inflammasome.

By binding to the NACHT domain of NLRP3, specific quinoline derivatives prevent the ATP-dependent oligomerization of the inflammasome complex. This halts the downstream activation of Caspase-1, thereby suppressing the maturation and release of pro-inflammatory cytokines such as IL-1β and IL-18 (6[6]).

Caption: Mechanism of action showing quinoline-derivative mediated inhibition of the NLRP3 Inflammasome pathway.

Conclusion

7-Methylquinoline-4-carbonitrile is a robust, synthetically tractable scaffold that bridges the gap between basic heterocyclic methodology and advanced therapeutic design. By leveraging palladium-catalyzed cyanation for its synthesis and employing bioisosteric replacements (like tetrazole formation) or targeted reductions, medicinal chemists can rapidly generate libraries of compounds with potent anti-inflammatory and kinase-inhibitory properties. The protocols provided herein ensure high-fidelity, self-validating workflows for researchers aiming to exploit this scaffold.

References

-

Molaid Chemical Database. 7-Methyl-4-quinolinecarbonitrile (CAS: 854864-06-5) Properties. Available at: [Link]

-

MDPI - Molecules. 4-(1H-Tetrazol-5-yl)-2-(p-tolyl)quinoline: Synthesis and Medicinal Chemistry. Available at:[Link]

-

PubMed (NIH). A quinoline alkaloid rich Quisqualis indica floral extract enhances the bioactivity (Quinoline-4-carbonitrile reduction). Available at: [Link]

-

ResearchGate. Synthesis and therapeutic potential of quinoline derivatives (Halogen Bonding of Quinoline-Carbonitriles). Available at:[Link]

Sources

- 1. 7-甲基-4-喹啉甲腈 - CAS号 854864-06-5 - 摩熵化学 [molaid.com]

- 2. 854864-06-5(7-methylquinoline-4-carbonitrile) | Kuujia.com [kuujia.com]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. A quinoline alkaloid rich Quisqualis indica floral extract enhances the bioactivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

Unlocking the Synthetic and Therapeutic Potential of Quinoline-4-Carbonitrile

A Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Quinoline-4-carbonitrile (Q4CN) represents a highly versatile N-heterocyclic scaffold in modern organic synthesis and medicinal chemistry. The cyano group at the C4 position is not only a robust precursor for various functional groups—such as tetrazoles, carboxylic acids, and fused pyrazoles—but also serves as a potent pharmacophore in its own right, enhancing target binding affinity and metabolic stability[1]. This whitepaper explores the mechanistic grounding of Q4CN synthesis, details its transformative workflows, and provides self-validating experimental protocols for drug development professionals.

Mechanistic Principles of C4-Cyanation

The synthesis of Q4CN derivatives fundamentally relies on Nucleophilic Aromatic Substitution (SNAr). The causality behind this reactivity lies in the electronic architecture of the quinoline ring. The nitrogen atom exerts a strong electron-withdrawing inductive and resonance effect, which severely depletes electron density at the C2 and C4 positions.

When a suitable leaving group (such as a chloride or a tosyloxy group) is positioned at C4, the carbon becomes highly susceptible to nucleophilic attack by cyanide ions. For example, converting a C4-chloro group to a highly reactive tosyloxy leaving group allows for the introduction of the carbonitrile function under relatively mild conditions, preventing the degradation of sensitive functional groups elsewhere on the scaffold[2].

Quantitative Analysis of Cyanation Pathways

To optimize synthetic routes, the selection of the cyanating agent and leaving group must be balanced against yield and scalability. Table 1 summarizes the quantitative data across standard cyanation methodologies.

Table 1: Comparative Analysis of C4-Cyanation Strategies

| Precursor Scaffold | Cyanating Agent | Catalyst / Solvent | Reaction Conditions | Typical Yield (%) | Mechanistic Advantage |

| 4-Chloroquinoline | KCN | DMF | 70°C, 4 hours | 85 - 90 | Direct SNAr; highly scalable for industrial use[2]. |

| 4-Tosyloxyquinoline | KCN | DMF | 70°C, 4 hours | 88 - 92 | Milder leaving group; prevents over-chlorination[2]. |

| Quinoline N-oxide | TMSCN | DBU / CH2Cl2 | Ambient, 12 hours | 75 - 80 | Reissert-Henze type; avoids pre-activation to halide. |

| 4-Piperidinoquinoline | NaCN | DMSO | 120°C, 17 hours | 60 - 65 | Late-stage functionalization via amine displacement[3]. |

Transformative Workflows: From Nitrile to Pharmacophore

The true value of Q4CN lies in its ability to act as a divergence point for complex pharmacophores. The nitrile group can be selectively transformed into bioisosteres or fused heterocycles depending on the required pharmacological profile.

Workflow of quinoline-4-carbonitrile derivatization and corresponding pharmacological targets.

Tetrazole Bioisosteres

The conversion of Q4CN to 4-(1H-tetrazol-5-yl)quinoline is a critical step in developing Angiotensin II (AII) receptor antagonists (e.g., losartan analogs). The tetrazole acts as a lipophilic bioisostere of a carboxylic acid, providing greater metabolic stability and increased oral absorption without sacrificing the required acidic proton[4].

Pyrazolo-Fused Scaffolds and Carboxylic Acids

Reaction of quinoline-4-carbonitriles with hydrazine hydrate leads to cyclocondensation, yielding pyrazolo[4,3-c]quinolines, which are highly valuable in antimicrobial drug discovery[3]. Alternatively, standard acid/base hydrolysis yields quinoline-4-carboxylic acids, a class of compounds associated with antiviral, antileishmanial, and antimalarial activities[5].

Validated Experimental Protocol: Tetrazole Synthesis

To ensure reproducibility and scientific integrity, the following protocol details the synthesis of 4-(1H-tetrazol-5-yl)quinolines from Q4CN. This method avoids the highly toxic and explosive in situ generation of hydrazoic acid by utilizing trimethylsilyl azide (TMS-N3)[4].

Step-by-step experimental workflow for the synthesis of 4-tetrazolyl quinolines from nitriles.

Step-by-Step Methodology & Causality

-

Reagent Assembly: To a solution of the specific quinoline-4-carbonitrile (5.5 mmol) and TMS-N3 (11 mmol, 2.0 eq.) in anhydrous toluene (11 mL), add dibutyltin oxide (Bu2SnO) (0.55 mmol, 0.1 eq.)[4].

-

Causality: The Lewis acidic tin center coordinates with the nitrogen atom of the cyano group, significantly enhancing the electrophilicity of the nitrile carbon. It facilitates the delivery of the azide nucleophile via a concerted [3+2] cycloaddition pathway.

-

-

Reflux: Heat the mixture to reflux for 74 hours. Monitor the disappearance of the starting material via TLC.

-

Concentration & Cleavage: Concentrate the reaction mixture in vacuo. Dissolve the residue in methanol and reconcentrate.

-

Causality: Methanol is required to solvolyze and cleave the trimethylsilyl (TMS) group from the newly formed tetrazole ring, yielding the free N-H tetrazole.

-

-

Self-Validating Extraction: Partition the residue between ethyl acetate (25 mL) and 10% sodium bicarbonate solution (25 mL). Extract the organic phase with an additional portion of 10% NaHCO3.

-

Self-Validating Mechanism: This protocol is inherently self-validating. The tetrazole product possesses a pKa of approximately 4.5. During this liquid-liquid extraction, only the successfully converted tetrazole is deprotonated by the weak base and partitions into the aqueous layer. Unreacted nitrile starting material remains trapped in the organic layer.

-

-

Precipitation: Acidify the combined aqueous layers with dilute HCl to pH ~2. Collect the resulting precipitate by filtration, wash with cold water, and dry in vacuo to yield the pure 4-(1H-tetrazol-5-yl)quinoline (Typical yield: >90%)[4].

Therapeutic Implications in Drug Design

The incorporation of the nitrile group into lead compounds has become a prominent strategy in rational drug design. Beyond acting as a synthetic intermediate, the Q4CN motif itself can bring additional benefits, including enhanced binding affinity to target proteins via strong dipole interactions and hydrogen bonding[1]. Furthermore, the electron-withdrawing nature of the C4-nitrile increases the metabolic stability of the quinoline core against oxidative degradation by cytochrome P450 enzymes, making Q4CN derivatives highly valuable in the pipeline of next-generation antimicrobial and antihypertensive therapeutics[5].

References

- Title: 4-(1H-Tetrazol-5-yl)-2-(p-tolyl)

- Title: The structures of 2-aryl-quinoline-4-carboxylic acid derivatives with antimicrobial activities Source: ResearchGate URL

- Source: ResearchGate (RSC Medicinal Chemistry)

- Title: Nucleophilic substitution and ring transformation reactions with 4-chloro-6-ethyl-3-nitropyrano[3,2-c]quinoline-2,5(6H)

- Source: Oxford University Press (OUP)

Sources

Methodological & Application

Application Note: Reductive Cyclization Strategies for the Synthesis of Substituted Quinolines

Executive Summary

The quinoline scaffold is a privileged pharmacophore embedded in numerous FDA-approved drugs, ranging from antimalarials to targeted kinase inhibitors. Constructing this heterocycle efficiently is a critical objective in medicinal chemistry. Among the most robust strategies is the reductive cyclization of o-nitrochalcones or o-nitrophenyl propargyl alcohols .

This application note provides an in-depth technical analysis of modern reductive cyclization methodologies. By evaluating the mechanistic causality behind various reducing systems—ranging from classic Iron/Acid conditions to modern, mild Nickel Boride catalysis—this guide equips drug development professionals with self-validating protocols to synthesize heavily functionalized quinolines with high chemoselectivity and yield.

Mechanistic Causality: The Logic of Reductive Annulation

The elegance of the reductive cyclization approach lies in its use of the strongly electron-withdrawing nitro group as a stable masking agent during the assembly of the carbon framework (e.g., via Claisen-Schmidt condensation).

Upon exposure to reducing conditions, the nitro group is converted into a highly nucleophilic amine (or hydroxylamine intermediate). Because this newly formed nucleophile is positioned ortho to an electrophilic center (the β -carbon of the chalcone or an activated enone derived from a Meyer-Schuster rearrangement), an intramolecular Michael-type addition occurs rapidly. This is followed by dehydration and oxidative aromatization, driven thermodynamically by the formation of the stable quinoline core[1][2].

Figure 1: Mechanistic pathway of the reductive cyclization of o-nitrochalcones to quinolines.

Methodological Landscape & Comparative Data

Selecting the appropriate reductive system depends heavily on the substrate's functional group tolerance and the desired scale. Below is a comparative analysis of validated reductive cyclization systems.

| Reductive System | Reagents & Catalyst | Typical Solvent | Temp | Yield Range | Strategic Advantage | Ref |

| Iron / Acid | Fe(0) powder, HCl | EtOH or EtOH/H 2 O | 80 °C | 85–95% | Highly scalable, inexpensive; ideal for sterically hindered substrates. | [1] |

| Nickel Boride | NiCl 2 ·6H 2 O, NaBH 4 | MeOH | 0 °C to RT | 80–92% | Mild, acid-free; excellent functional group tolerance (avoids protecting groups). | [3] |

| Pd / CO Surrogate | Pd(CH 3 CN) 2 Cl 2 , HCOOH/Ac 2 O | DMF | 130 °C | 75–93% | Direct access to 4-quinolones without requiring pressurized CO gas cylinders. | [4] |

| Iron / Acid (Propargyl) | Fe(0) powder, HCl | EtOH | 80 °C | 82–95% | Utilizes propargyl alcohols via a tandem Meyer-Schuster/cyclization sequence. | [2] |

Validated Experimental Protocols

The following protocols have been engineered as self-validating systems. Built-in visual cues and quality control (QC) checkpoints ensure trustworthiness and reproducibility at the bench.

Protocol A: Iron-Mediated Reductive Cyclization (Classic & Scalable)

Optimized for robust, multi-gram scale synthesis, particularly for sterically hindered precursors like indolylnitrochalcones[1].

Scientific Rationale: Iron acts as the bulk electron source. HCl is required in catalytic/stoichiometric amounts to etch the passivating oxide layer off the iron powder, initiating a single-electron transfer (SET) cascade. Ethanol ensures the solubility of the organic substrate while facilitating proton transfer.

Step-by-Step Procedure (1.0 mmol scale):

-

Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar, add the o-nitrochalcone derivative (1.0 mmol) and absolute ethanol (10 mL).

-

Reagent Addition: Add finely powdered Iron (Fe) (335 mg, 6.0 mmol). Causality: The reduction of -NO 2 to -NH 2 requires 6 electrons. While 3 equivalents of Fe(0) → Fe(II) theoretically suffice, a 6-fold excess compensates for surface passivation.

-

Activation: Add concentrated HCl (37% w/w, approx. 83 µL, 1.0 mmol) dropwise.

-

Thermal Cyclization: Attach a reflux condenser and heat the mixture to 80 °C in an oil bath for 2–4 hours.

-

In-Process QC: Monitor via TLC (Hexanes/EtOAc). The reaction is complete when the yellow/orange starting material spot disappears, replaced by a highly UV-active (fluorescent under 254 nm) spot corresponding to the quinoline.

-

Workup: Cool to room temperature. Filter the heterogeneous mixture through a pad of Celite to remove iron salts, washing the pad with EtOAc (3 × 15 mL).

-

Purification: Concentrate the filtrate in vacuo. Resuspend in EtOAc, wash with saturated NaHCO 3 to neutralize residual acid, dry over anhydrous Na 2 SO 4 , and purify via silica gel flash chromatography.

Protocol B: Nickel Boride-Promoted Reductive Cyclization (Mild & Chemoselective)

Optimized for substrates with acid-sensitive functional groups. This method operates under mild conditions utilizing in situ generated Ni 2 B[3].

Scientific Rationale: Sodium borohydride reduces Ni(II) to Ni 2 B (a black, highly active heterogeneous hydrogenation catalyst). The remaining NaBH 4 acts as the hydrogen source. The slow addition at 0 °C controls the exothermic release of H 2 gas and prevents the over-reduction of the chalcone's alkene before the initial nitro-reduction can trigger cyclization.

Figure 2: Experimental workflow for the Nickel Boride-promoted reductive cyclization.

Step-by-Step Procedure (1.0 mmol scale):

-

Reaction Setup: In a 50 mL round-bottom flask, dissolve the o-nitrochalcone (1.0 mmol) and NiCl 2 ·6H 2 O (285 mg, 1.2 mmol) in methanol (10 mL). The solution will appear pale green.

-

Temperature Control: Submerge the flask in an ice-water bath and allow it to equilibrate to 0 °C for 5 minutes.

-

Catalyst Generation: Weigh out NaBH 4 (151 mg, 4.0 mmol). Add it to the stirring solution in small portions over 15 minutes. Self-Validating Cue: Upon addition of the first portion of NaBH 4 , the solution will immediately turn pitch black with vigorous effervescence (H 2 evolution), confirming the successful generation of the Ni 2 B catalyst.

-

Cyclization: Remove the ice bath and allow the reaction to stir at room temperature for 1–2 hours.

-

Workup: Once TLC confirms complete consumption of the starting material, quench the reaction with water (10 mL). Filter the black suspension through a Celite pad. Caution: Do not let the finely divided Ni 2 B dry out completely on the filter paper, as it can be pyrophoric.

-

Purification: Extract the aqueous filtrate with EtOAc (3 × 15 mL). Wash the combined organic layers with brine, dry over Na 2 SO 4 , concentrate, and purify via column chromatography.

Troubleshooting & Optimization Insights

-

Incomplete Cyclization (Intermediate Trapping): If TLC reveals a stable intermediate that does not convert to the quinoline, it is likely the uncyclized o-aminochalcone or a partially dehydrated dihydroquinoline.

-

Over-reduction: If the quinoline ring is further reduced to a tetrahydroquinoline, the reducing system is too aggressive.

-

Solution: In the Ni 2 B protocol, strictly control the equivalents of NaBH 4 and maintain the temperature at 0 °C during the initial addition phase to favor chemoselective nitro reduction over alkene/arene reduction.

-

-

Alternative Precursors: If synthesizing the o-nitrochalcone is challenging due to unstable aldehydes, consider using o-nitrophenyl propargyl alcohols. Under acidic reductive conditions (Fe/HCl), these undergo a Meyer-Schuster rearrangement to form an enone in situ, which subsequently cyclizes to the quinoline in excellent yields[2].

References

-

Title: Syntheses of 4-Indolylquinoline Derivatives via Reductive Cyclization of Indolylnitrochalcone Derivatives by Fe/HCl Source: MDPI / PubMed Central (PMC) URL: [Link]

-

Title: Effective Synthesis of 4-Quinolones by Reductive Cyclization of 2′-Nitrochalcones Using Formic Acid as a CO Surrogate Source: PubMed Central (PMC) URL: [Link]

-

Title: Reductive Cyclization of o-Nitrophenyl Propargyl Alcohols: Facile Synthesis of Substituted Quinolines Source: Organic Chemistry Portal (Org. Lett.) URL: [Link]

Sources

- 1. Syntheses of 4-Indolylquinoline Derivatives via Reductive Cyclization of Indolylnitrochalcone Derivatives by Fe/HCl - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Reductive Cyclization of o-Nitrophenyl Propargyl Alcohols: Facile Synthesis of Substituted Quinolines [organic-chemistry.org]

- 3. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 4. Effective Synthesis of 4-Quinolones by Reductive Cyclization of 2′-Nitrochalcones Using Formic Acid as a CO Surrogate - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: 7-Methylquinoline-4-carbonitrile as a Privileged Scaffold in Targeted Drug Discovery

Document Type: Technical Application Note & Experimental Protocol Target Audience: Medicinal Chemists, Pharmacologists, and Drug Development Professionals

Executive Summary & Pharmacological Rationale

In modern medicinal chemistry, the quinoline nucleus remains one of the most versatile and heavily exploited pharmacophores. Specifically, 7-Methylquinoline-4-carbonitrile (CAS: 854864-06-5) has emerged as a critical building block for synthesizing high-affinity kinase inhibitors and novel antimalarial agents.

As a Senior Application Scientist, I have observed that the strategic placement of functional groups on the quinoline core drastically alters its target engagement profile. The 7-methyl group enhances the lipophilicity of the molecule, improving cell membrane permeability and facilitating deep hydrophobic interactions within the ATP-binding pockets of target kinases 1. Simultaneously, the 4-carbonitrile (cyano) moiety serves a dual purpose: it acts as a strong electron-withdrawing group that lowers the LUMO of the quinoline ring (enhancing its stability against oxidative metabolism), and it provides a highly reactive synthetic handle. The cyano group can be readily converted into primary amines, amides, or tetrazoles—the latter acting as a metabolically stable bioisostere for carboxylic acids, a strategy famously utilized in the development of angiotensin II receptor blockers 2.

Mechanisms of Action: Kinase Inhibition

Derivatives synthesized from 7-methylquinoline-4-carbonitrile exhibit profound cytotoxicity against various human cancer cell lines by modulating dysregulated oncogenic signaling cascades. The primary mechanism of action involves the competitive inhibition of the PI3K/Akt/mTOR pathway 3. By intercalating into the ATP-binding cleft of Phosphoinositide 3-kinase (PI3K), these derivatives prevent the phosphorylation of PIP2 to PIP3, thereby starving downstream effectors (Akt and mTOR) of their activation signals and inducing apoptosis.

Furthermore, recent crystallographic data has demonstrated that quinoline-4-carbonitrile derivatives act as potent, brain-penetrant inhibitors of Adaptor protein 2-associated kinase 1 (AAK1) , a critical target for neuropathic pain management 4.

Fig 1. Disruption of the PI3K/Akt/mTOR signaling cascade by 7-methylquinoline-4-carbonitrile.

Quantitative Cytotoxicity Data

The structural functionalization of the 7-methylquinoline core dictates its efficacy across different tumor phenotypes. Table 1 summarizes the antiproliferative activity of various functionalized derivatives, highlighting the broad-spectrum potential of this scaffold 1, 5.

Table 1: Comparative IC50 Values of 7-Methylquinoline Derivatives

| Compound Class / Derivative | Target Cell Line | Cancer Type | IC50 (µM) | Primary Mechanism / Target |

| Quinoline-chalcone (12e) | MGC-803 | Gastric Carcinoma | 1.38 | PI3K/Akt Inhibition |

| Quinoline-chalcone (12e) | MCF-7 | Breast Adenocarcinoma | 5.21 | PI3K/Akt Inhibition |

| Quinoline-dihydrazone (3b) | MCF-7 | Breast Adenocarcinoma | 7.02 | Apoptosis Induction |

| Pyrano[3,2-c]quinoline (5e) | N/A (Enzymatic) | Broad Spectrum | 0.026 | EGFR / Kinase Inhibition |

| 8-Nitro-7-quinolinecarbaldehyde | Caco-2 | Colorectal Carcinoma | < 1.00 | Non-receptor TK Inhibition |

Experimental Protocols

To ensure reproducibility and scientific rigor, the following protocols have been designed as self-validating systems. They include not only the procedural steps but the underlying physicochemical causality dictating the methodology.

Protocol A: Palladium-Catalyzed Synthesis of 7-Methylquinoline-4-carbonitrile

This protocol details the conversion of 4-chloro-7-methylquinoline to 7-methylquinoline-4-carbonitrile via a palladium-catalyzed cyanation.

Causality & Rationale: Traditional nucleophilic aromatic substitutions using NaCN or KCN often fail on unactivated quinolines or require dangerously harsh conditions. By utilizing Zinc Cyanide ( Zn(CN)2 ) in the presence of Tetrakis(triphenylphosphine)palladium(0) ( Pd(PPh3)4 ), the reaction proceeds via a catalytic cross-coupling mechanism. Zn(CN)2 is specifically chosen because its low solubility in DMF provides a slow, continuous release of cyanide ions, preventing the "poisoning" of the palladium catalyst that occurs with highly soluble cyanide salts.

Step-by-Step Methodology:

-

Reaction Setup: In a flame-dried Schlenk tube under an argon atmosphere, combine 4-chloro-7-methylquinoline (1.0 equiv), Zn(CN)2 (0.6 equiv, providing 1.2 equiv of CN− ), and Pd(PPh3)4 (0.05 equiv).

-

Solvent Addition: Add anhydrous, degassed N,N-Dimethylformamide (DMF) to achieve a 0.2 M concentration of the starting material.

-

Thermal Activation: Seal the tube and heat the mixture to 120°C in an oil bath for 16 hours.

-

Self-Validation (In-Process Control): At 14 hours, withdraw a 10 µL aliquot, dilute in methanol, and analyze via LC-MS. The disappearance of the starting material peak (m/z ~177) and the appearance of the product peak (m/z ~169) validates reaction completion.

-

Workup & Quenching (Critical Safety Step): Cool the mixture to room temperature. Pour the mixture into a 1:1 solution of Ethyl Acetate and saturated aqueous NaHCO3 . Add 10 mL of commercial bleach (sodium hypochlorite) to the aqueous layer to safely oxidize any residual toxic cyanide ions into benign cyanate.

-

Purification: Extract the organic layer, dry over anhydrous Na2SO4 , concentrate under reduced pressure, and purify via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient) to yield the pure 7-methylquinoline-4-carbonitrile.

Protocol B: In Vitro PI3K Kinase Inhibition Assay (HTRF)

To evaluate the biological efficacy of synthesized derivatives, a Homogeneous Time-Resolved Fluorescence (HTRF) assay is employed.

Causality & Rationale: Standard colorimetric assays (like MTT) only measure phenotypic cell death. To prove direct target engagement (PI3K inhibition), an enzymatic assay is required. HTRF is chosen over standard ELISA because the time-resolved nature of the fluorescence reading eliminates background auto-fluorescence commonly caused by the aromatic quinoline library compounds, ensuring high data fidelity.

Step-by-Step Methodology:

-

Compound Preparation: Serially dilute the 7-methylquinoline-4-carbonitrile derivative in 100% DMSO, then dilute 1:20 in kinase buffer to achieve a final DMSO concentration of <1% (preventing solvent-induced enzyme denaturation).

-

Enzyme Incubation: In a 384-well microplate, combine 2 µL of the compound with 4 µL of recombinant human PI3K enzyme. Incubate for 15 minutes at room temperature to allow for equilibrium binding.

-